molecular formula C9H15ClN2 B15131244 1-Butyl-3-vinylimidazolium chloride

1-Butyl-3-vinylimidazolium chloride

Cat. No.: B15131244
M. Wt: 186.68 g/mol
InChI Key: KRCYUCRTMSTHOK-UHFFFAOYSA-M
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Description

Contextualization within Functionalized Ionic Liquids

Functionalized ionic liquids (FILs) are a specialized class of ILs where a functional group is covalently attached to either the cation or the anion. This functionalization imparts specific chemical reactivity or physical properties to the ionic liquid, expanding its applicability beyond that of a simple solvent. The introduction of a functional group allows for the integration of the ionic liquid into larger molecular architectures or for its participation in chemical reactions in a more direct manner.

1-Butyl-3-vinylimidazolium chloride is a prime example of a task-specific ionic liquid, where the vinyl group serves as a polymerizable moiety. This positions it within the broader category of polymerizable ionic liquids (PILs), which are monomers that can be polymerized to form polyelectrolytes, also known as poly(ionic liquid)s. These resulting polymers combine the intrinsic properties of ionic liquids, such as high ionic conductivity and thermal stability, with the processability and mechanical integrity of polymers.

Significance of Vinyl Functionality in Imidazolium (B1220033) Cations

The presence of a vinyl group on the imidazolium cation is of paramount importance as it provides a reactive site for polymerization. This allows for the facile synthesis of poly(this compound) through various polymerization techniques, including free radical polymerization. The resulting polymer possesses a backbone with repeating imidazolium chloride units, leading to materials with a high charge density.

The vinyl functionality enables the creation of a diverse range of materials, from linear polymers to crosslinked networks and hydrogels. mdpi.com By copolymerizing with other monomers or by grafting onto existing polymer backbones, the properties of the resulting materials can be finely tuned. For instance, grafting 1-vinyl-3-butylimidazolium chloride onto polyvinylidene fluoride (B91410) (PVDF) membranes has been shown to enhance their hydrophilicity and anti-biofouling properties. nih.gov

Overview of Research Trajectories for this compound

Research concerning this compound and its corresponding polymer has been multifaceted, exploring a range of applications. A significant area of investigation is in the development of advanced materials with specific functionalities. This includes the creation of membranes for separation processes, hydrogels for biomedical applications, and sorbents for environmental remediation.

One notable research direction is the use of crosslinked poly(1-butyl-3-vinylimidazolium) salts for the capture of iodine from aqueous solutions and the vapor phase. rsc.orgrsc.org This has significant implications for the management of radioactive iodine waste from nuclear facilities. Another key area is in the modification of membrane surfaces to impart anti-biofouling and bactericidal properties. nih.gov Studies have demonstrated that PVDF membranes grafted with 1-vinyl-3-butylimidazolium chloride exhibit significantly reduced protein adsorption and possess antimicrobial activity. nih.gov Furthermore, the ability of hydrogels based on vinylimidazolium salts to swell and retain water makes them promising candidates for applications in drug delivery and tissue engineering. mdpi.com The catalytic potential of polymers derived from this ionic liquid is also an emerging field of interest. researchgate.net

Physicochemical Properties

While specific data for this compound is not extensively available in the literature, the properties of its close analogue, 1-butyl-3-vinylimidazolium bromide, can provide valuable insights. The change in the anion from bromide to chloride is expected to have a minor influence on some physical properties.

PropertyValue for 1-Butyl-3-vinylimidazolium BromideReference
Molecular Weight231.13 g/mol iolitec.de
Melting Point82 °C iolitec.de

Research Findings on Derived Materials

The true potential of this compound is realized upon its polymerization. The resulting poly(ionic liquid)s have been the subject of various studies, with notable findings in membrane technology and environmental remediation.

Performance in Anti-Biofouling Membranes

Grafting 1-vinyl-3-butylimidazolium chloride onto PVDF membranes has a profound impact on their surface properties and performance in filtration applications. Research has shown a significant improvement in the anti-biofouling characteristics of the modified membranes.

Performance MetricPristine PVDF MembranePVDF-g-[VBIm][Cl] MembraneReference
Irreversible Flux Loss (Protein Adsorption)42.1%2.9% nih.gov
Bactericidal PropertiesNo activityExcellent against Staphylococcus aureus and Escherichia coli nih.gov

Application in Iodine Sorption

Crosslinked polymers derived from vinylimidazolium salts have demonstrated exceptional capabilities in capturing and storing iodine. This is particularly relevant for the remediation of radioactive iodine from nuclear waste streams. Studies on the bromide analogue of poly(this compound) highlight its high sorption capacity.

Iodine SourceUptake Capacity of Crosslinked Poly(1-butyl-3-vinylimidazolium bromide)Reference
Aqueous Solution161% (w/w) rsc.org
Vapor Phase198% (w/w) rsc.org

Swelling Behavior of Hydrogels

Hydrogels synthesized from vinylimidazolium monomers exhibit swelling behaviors that are dependent on the nature of the counter-anion. A study comparing hydrogels made from 1-vinyl-3-butyl-imidazolium chloride and its bromide counterpart revealed differences in their swelling ratios.

HydrogelSwelling RatioReference
poly(1-vinyl-3-butyl-imidazolium chloride)29.02 ± 0.39 mdpi.com
poly(1-vinyl-3-butyl-imidazolium bromide)25.16 ± 0.41 mdpi.com

Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

1-butyl-3-ethenylimidazol-1-ium;chloride

InChI

InChI=1S/C9H15N2.ClH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-9H,2-3,5-6H2,1H3;1H/q+1;/p-1

InChI Key

KRCYUCRTMSTHOK-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1=CN(C=C1)C=C.[Cl-]

Related CAS

657394-65-5

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 Butyl 3 Vinylimidazolium Chloride

Quaternization Reactions for 1-Butyl-3-vinylimidazolium Chloride Synthesis

The most prevalent method for synthesizing this compound is through the quaternization of 1-vinylimidazole (B27976). This reaction involves the formation of a quaternary ammonium (B1175870) salt by the alkylation of the tertiary nitrogen atom in the imidazole (B134444) ring.

The synthesis of this compound is typically achieved by the direct alkylation of 1-vinylimidazole with a halogenated butane, most commonly 1-chlorobutane (B31608). rsc.org This nucleophilic substitution reaction involves the lone pair of electrons on the N-3 nitrogen of the 1-vinylimidazole attacking the electrophilic carbon of the 1-chlorobutane, leading to the formation of the desired imidazolium (B1220033) salt. nih.gov

The general reaction is as follows: 1-Vinylimidazole + 1-Chlorobutane → this compound

This method is a straightforward and widely adopted approach for producing a variety of imidazolium-based ionic liquids. nih.gov

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the choice of solvent.

For instance, one reported synthesis involves stirring a mixture of 1-chlorobutane and 1-vinylimidazole at 70°C for 50 hours under a nitrogen atmosphere. rsc.org Another approach for a similar imidazolium salt, 1-butyl-3-methylimidazolium chloride, involved heating the reactants to 70°C for 24 hours. google.com The use of a solvent is not always necessary, as the reaction can be carried out neat. However, when a solvent is used, toluene (B28343) is a common choice. rsc.org

The optimization of these parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction time and energy consumption.

Table 1: Exemplary Reaction Conditions for Imidazolium Salt Synthesis

ReactantsTemperature (°C)Time (h)SolventYield (%)
1-Vinylimidazole, 1-Chlorobutane7050NoneNot specified
1-Methylimidazole, 1-Chlorobutane7024None92

Note: Data is compiled from various synthesis reports of similar imidazolium salts and may not be directly representative of a single optimized process for this compound.

After the synthesis, the crude product often contains unreacted starting materials and byproducts, necessitating a purification step to obtain high-purity this compound. Common purification strategies include:

Washing: The product is often washed with a suitable solvent, such as ethyl acetate (B1210297), to remove non-polar impurities. rsc.orgnih.gov

Recrystallization: This technique is employed to obtain a crystalline solid product. Solvents like acetonitrile (B52724) and ethyl acetate are commonly used for recrystallization. rsc.org

Use of Activated Charcoal: Decolorizing charcoal can be used to remove colored impurities. google.com The mixture is typically heated with the charcoal and then filtered. google.com

Drying under Vacuum: To remove any residual solvent or water, the purified product is dried under vacuum, often at an elevated temperature. rsc.orggoogle.com

The choice of purification method depends on the nature of the impurities and the desired final purity of the ionic liquid. For instance, after washing with ethyl acetate, the remaining solvent can be removed by heating under vacuum. nih.gov In some cases, multiple purification steps are combined to achieve the desired level of purity.

Anion Exchange Reactions and Counterion Influence on 1-Butyl-3-vinylimidazolium Systems

The properties of ionic liquids can be significantly altered by changing the anion. Anion exchange reactions provide a versatile method for modifying the characteristics of 1-butyl-3-vinylimidazolium systems. rsc.org This allows for the tuning of properties such as solubility, viscosity, and thermal stability. researchgate.net

The process typically involves reacting the this compound with a salt containing the desired new anion. For example, to replace the chloride anion with a tetrafluoroborate (B81430) anion, the chloride salt would be reacted with a tetrafluoroborate salt, such as ammonium tetrafluoroborate or a metal tetrafluoroborate. google.com The success of the anion exchange is often driven by the precipitation of the less soluble inorganic salt (e.g., sodium chloride) from the reaction mixture. rsc.org

The nature of the counterion has a profound influence on the physicochemical properties of the resulting ionic liquid. For instance, moving from a halide anion to a larger, more complex anion like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) can lead to a decrease in viscosity and an increase in hydrophobicity. researchgate.net The choice of anion is therefore a critical consideration in designing ionic liquids for specific applications. researchgate.net An efficient protocol for anion exchange in imidazolium ionic liquids has been developed using anion exchange resins, which allows for the quantitative exchange of halide anions for a wide range of other anions. rsc.org

Spectroscopic Characterization Techniques for Synthetic Validation

The confirmation of the successful synthesis of this compound and its derivatives relies heavily on various spectroscopic techniques. These methods provide detailed information about the molecular structure of the synthesized compounds.

In the ¹H NMR spectrum of a similar compound, 1-butyl-3-methylimidazolium chloride, the characteristic peaks include signals for the protons on the imidazolium ring, the butyl chain, and the methyl group. rsc.org For this compound, one would expect to see distinct signals corresponding to the vinyl group protons, in addition to the imidazolium ring and butyl chain protons. For example, a reported ¹H NMR spectrum for 1-butyl-3-vinylimidazolium iodide showed characteristic signals for the vinyl protons as a doublet of doublets. rsc.org

The chemical shifts in the NMR spectrum are sensitive to the electronic environment of the nuclei, and thus can be influenced by the nature of the anion. researchgate.netresearchgate.net This sensitivity can be used to study ion-ion and ion-solvent interactions in ionic liquid systems.

Table 2: Expected ¹H NMR Chemical Shifts for the Cation of 1-Butyl-3-vinylimidazolium Iodide

ProtonChemical Shift (δ, ppm)
N-CH=CH₂7.45 (dd)
N-CH=CH6.05 (dd)
N-CH=CH5.44 (dd)
Imidazolium Ring Protons10.51 (s), 7.93 (s), 7.72 (s)
N-CH₂-(CH₂)₂-CH₃4.46 (t)
N-CH₂-CH₂-CH₂-CH₃1.96 (m)
N-(CH₂)₂-CH₂-CH₃1.43 (m)
N-(CH₂)₃-CH₃0.98 (t)

Data based on the reported spectrum for 1-butyl-3-vinylimidazolium iodide in CDCl₃. rsc.org Shifts for the chloride salt may vary slightly.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum reveals characteristic absorption bands that confirm the presence of the imidazolium ring, the butyl group, and the vinyl group.

The analysis of the spectrum allows for the assignment of specific vibrational modes. While the exact spectrum for this compound is not widely published, data from analogous imidazolium-based ionic liquids, such as 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl), provide a strong basis for interpretation. ijcrr.comnih.gov

Key regions in the IR spectrum include:

C-H Stretching: The aliphatic C-H stretching vibrations from the butyl group are typically observed in the 2800-3000 cm⁻¹ region. For instance, in [BMIM]Cl, asymmetric and symmetric stretching vibrations for methyl groups are found at 2973 cm⁻¹ and 2870 cm⁻¹, respectively. nih.gov The C-H stretching of the imidazolium ring appears at higher wavenumbers, often above 3100 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the imidazolium ring are characteristic and typically appear in the 1500-1650 cm⁻¹ range. ijcrr.comnih.gov The C=C stretching from the vinyl group would also be expected in this region.

Quaternary Amine Salt: A broad peak often observed in the 3330–3450 cm⁻¹ range can be attributed to the quaternary amine salt formation with the chloride anion. nih.gov

C-N Stretching: The C-N stretching vibration is another key indicator, often found around 840 cm⁻¹. nih.gov

The table below summarizes the expected characteristic IR absorption bands for this compound based on data from similar compounds.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
~3150C-H StretchImidazolium Ring researchgate.net
2870 - 2975C-H Stretch (symmetric & asymmetric)Butyl Group (-CH₂, -CH₃) nih.govresearchgate.net
~1630C=C StretchVinyl Group & Imidazolium Ring nih.gov
~1570C=N Stretch / Ring VibrationImidazolium Ring nih.govresearchgate.net
~1170C-N StretchImidazolium Ring researchgate.net

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful tool used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For ionic liquids like this compound, electrospray ionization (ESI) is a commonly used technique because it is a soft ionization method suitable for charged molecules.

The expected molecular formula for the 1-Butyl-3-vinylimidazolium cation is C₉H₁₅N₂⁺. The mass spectrometer would detect this cation. The monoisotopic mass of the cation is approximately 151.1235 g/mol , while the chloride anion (Cl⁻) has a mass of approximately 34.9688 g/mol for the ³⁵Cl isotope. The full compound, this compound, has a molecular weight of approximately 186.68 g/mol . chemspider.com

In positive-ion mode ESI-MS, the primary peak observed would correspond to the intact cation, [C₉H₁₅N₂]⁺, at an m/z (mass-to-charge ratio) of ~151.12.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by fragmenting the parent ion. While specific fragmentation data for this compound is limited, studies on similar 1-butyl-3-methylimidazolium ([BMIM]⁺) based compounds show characteristic fragmentation patterns. mdpi.comrsc.org These patterns typically involve the loss of alkyl groups from the imidazolium ring. For 1-Butyl-3-vinylimidazolium, fragmentation would likely involve the loss of the butyl group or parts of it.

IonFormulaApproximate m/zDescriptionReference
[M]⁺[C₉H₁₅N₂]⁺151.12Molecular Ion (Cation) chemspider.com
[M - C₄H₉]⁺[C₅H₆N₂]⁺94.05Loss of the butyl group mdpi.commdpi.com
[M - C₂H₃]⁺[C₇H₁₂N₂]⁺124.10Loss of the vinyl group mdpi.com

It is important to note that fragmentation patterns can be complex and may involve rearrangements. The fragmentation of the [BMIM] cation, for instance, has been shown to produce a variety of smaller charged species, and similar pathways can be expected for its vinyl-substituted counterpart. mdpi.commdpi.com

Polymerization Pathways and the Formation of Poly 1 Butyl 3 Vinylimidazolium Chloride

Homopolymerization of 1-Butyl-3-vinylimidazolium Chloride Monomer

Homopolymerization involves the chain-growth polymerization of the this compound monomer to form a polymer in which all repeating units are identical.

Free-radical polymerization is a common method for synthesizing poly(ionic liquid)s from vinyl-functionalized ionic liquid monomers. mdpi.com The process is initiated by species that can generate free radicals. These initiators can be thermal, such as azo compounds or peroxides, or photochemical.

A widely used thermal initiator is 2,2′-azoisobutyronitrile (AIBN). mdpi.com When heated, AIBN decomposes to form two cyanoisopropyl radicals and a molecule of nitrogen gas. The resulting radicals then attack the vinyl group of the this compound monomer, initiating the polymerization chain reaction. The process involves three key steps: initiation, propagation, and termination.

Alternatively, UV-induced polymerization can be employed. nih.gov This method utilizes a photoinitiator, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), which generates radicals upon exposure to UV light. nih.gov This technique offers spatial and temporal control over the polymerization process. nih.gov

Table 1: Initiator Systems for Radical Polymerization of Vinylimidazolium Salts

Initiator TypeExample InitiatorActivation MethodReference
Thermal Initiator2,2'-Azoisobutyronitrile (AIBN)Heat (e.g., 65 °C) mdpi.com
PhotoinitiatorDiphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)UV Light nih.gov

To achieve better control over the polymer architecture, molecular weight, and molecular weight distribution (polydispersity), controlled radical polymerization (CRP) techniques are utilized. researchgate.net Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a prominent CRP method applied to vinylimidazolium salts. researchgate.net

RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersities by employing a chain transfer agent (CTA). The process establishes a rapid equilibrium between active, propagating radicals and dormant polymer chains, minimizing termination reactions. This "living" characteristic enables the synthesis of well-defined homopolymers and complex architectures like block copolymers. researchgate.net For instance, the polymerization of N-vinylimidazolium salts using a dithiocarbonate-terminated poly(N-isopropylacrylamide) as a macro-chain-transfer agent has been successfully used to create well-defined thermoresponsive ionic liquid block copolymers. researchgate.net

Kinetic studies of polymerization are crucial for understanding reaction rates and mechanisms. While detailed kinetic rate laws for the specific homopolymerization of this compound are not extensively reported, key kinetic features can be inferred from studies on related systems using controlled polymerization techniques.

In the RAFT polymerization of similar N-vinylimidazolium salts, a key kinetic finding is the linear increase of the number-average molecular weight (Mn) with monomer conversion. researchgate.net This observation confirms the controlled or "living" nature of the polymerization, where the number of polymer chains remains relatively constant throughout the reaction, and chains grow uniformly. researchgate.net This controlled character is further evidenced by the ability to extend the polymer chain by a second addition of monomer, leading to the formation of block copolymers. researchgate.net Such control is a significant deviation from conventional free-radical polymerization, where chain growth is often uncontrolled and termination is rampant.

Copolymerization Strategies Involving this compound

Copolymerization involves polymerizing this compound with one or more different monomers. This strategy is employed to create polymers with combined or modified properties, leveraging the characteristics of each constituent monomer.

1-butyl-3-vinylimidazolium salts can be copolymerized with various non-ionic monomers to create materials with tailored functionalities.

Divinylbenzene (DVB): Copolymerization with DVB, a crosslinking agent, is used to produce insoluble, solid polymer networks. These crosslinked poly(ionic liquid)s exhibit high stability and are designed for applications such as ion adsorption. For example, copolymers of vinylimidazolium-based ionic liquids and DVB have been synthesized for the efficient adsorption of perrhenate (B82622) (ReO₄⁻), a surrogate for the radioactive technetium pertechnetate (B1241340) anion (TcO₄⁻). rsc.org The crosslinked structure provides a robust framework for the ionic liquid functional groups. rsc.org

Acrylamide (B121943) and its Derivatives: While direct copolymerization data with acrylamide is limited, studies on similar systems show the viability of this approach. For instance, 3-octyl-1-vinylimidazolium bromide has been copolymerized with N-isopropylacrylamide (NIPAAm) via radical polymerization to create thermoresponsive copolymers. researchgate.net The incorporation of the vinylimidazolium monomer significantly influences the thermal properties and the lower critical solution temperature (LCST) of the resulting hydrogels. researchgate.net

Table 2: Examples of Copolymers with Non-Ionic Monomers

ComonomerPolymer TypeKey FeatureApplication ExampleReference
Divinylbenzene (DVB)Crosslinked NetworkStructural stability, insolubilityAdsorption of anions (e.g., ReO₄⁻) rsc.org
N-isopropylacrylamide (NIPAAm)Linear or Crosslinked CopolymerThermoresponsivenessSmart hydrogels researchgate.net

Graft copolymerization is a powerful method to combine the properties of two different polymers by covalently bonding one polymer chain as a "graft" onto the backbone of another. This can be achieved through two primary approaches: "grafting to" and "grafting from."

Grafting To: This method involves attaching pre-synthesized polymer chains to a polymer backbone. A relevant strategy for creating poly(ionic liquid) materials is through post-polymerization modification. For instance, poly(1-butyl-3-vinylbenzylimidazolium chloride) can be synthesized by first creating a backbone of poly(p-chloromethylstyrene) and then reacting it with 1-butylimidazole. In this quaternization reaction, the imidazole (B134444) ring is "grafted to" the polystyrene backbone, imparting the ionic liquid characteristics to the final polymer.

Grafting From: In this technique, polymerization of a monomer is initiated from active sites along a pre-existing polymer backbone. This creates a high density of grafted chains. Atom Transfer Radical Polymerization (ATRP) is a common controlled radical polymerization technique used for this purpose. A polymer backbone containing initiator sites (a macroinitiator) is used to grow the graft chains. For example, poly(vinyl chloride) containing pendent chloroacetate (B1199739) groups has been used as a macroinitiator to graft polymers like polystyrene and poly(butyl acrylate) from the PVC backbone. A similar strategy can be envisioned where this compound is polymerized from a suitable macroinitiator to create a well-defined graft copolymer.

Block Copolymer Architectures

Block copolymers incorporating poly(this compound) (poly[BVIM]Cl) or similar vinylimidazolium-based poly(ionic liquid)s (PILs) represent a significant class of materials with tunable properties and self-assembly behaviors. The synthesis of these architectures is often achieved through controlled radical polymerization techniques, most notably Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgresearchgate.net This method allows for the creation of well-defined block copolymers with low polydispersity (Đ) and high end-group fidelity, affording precise control over the macromolecular structure. researchgate.netacs.org

The RAFT process enables the sequential polymerization of different monomers. For instance, a PIL macro-chain transfer agent (macro-CTA) can be synthesized first and then used to initiate the polymerization of a second, different monomer, resulting in a diblock copolymer. acs.orgresearchgate.net This "living" characteristic is confirmed by a linear increase in the number-average molecular weight (Mn) with monomer conversion. rsc.orgresearchgate.net

A prominent strategy involves combining a hydrophilic PIL block with a hydrophobic or stimuli-responsive block.

Amphiphilic Block Copolymers : By polymerizing a hydrophobic monomer like 2-vinylpyridine (B74390) from a hydrophilic imidazolium-based PIL macroCTA, amphiphilic block copolymers are formed. acs.org These can self-assemble in solution to create various nanoparticle morphologies, such as spheres, vesicles, or worms, through a process known as RAFT-mediated Polymerization-Induced Self-Assembly (PISA). researchgate.netacs.org

Thermoresponsive Block Copolymers : Tethering PILs to thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM) yields block copolymers that exhibit thermally induced phase separation in aqueous solutions. researchgate.netresearchgate.net

Multiblock Copolymers : Advanced architectures with alternating segments of two different monomers can be synthesized using polytrithiocarbonates as multifunctional RAFT agents. mdpi.com This allows for the growth of homopolymer blocks between the trithiocarbonate (B1256668) groups, which can then be chain-extended with a second monomer to produce well-defined multiblock copolymers. mdpi.com

The table below summarizes examples of block copolymer systems involving vinylimidazolium-based PILs.

Block 1Block 2Polymerization MethodKey Feature/Application
Poly(imidazolium-based ionic liquid)Poly(2-vinylpyridine)Aqueous RAFT / PISAForms self-assembled nanoparticles (spheres, vesicles). acs.org
Poly(N-isopropylacrylamide)Poly(N-vinylimidazolium salt)RAFT / MADIXCreates thermoresponsive ionic liquid block copolymers. researchgate.net
PolystyrenePoly(butyl acrylate)RAFT (using polytrithiocarbonate)Produces well-defined multiblock copolymers. mdpi.com
Poly(N-vinyl pyrrolidone)Poly(n-alkyl methacrylates)RAFTSynthesizes copolymers from Less Activated Monomer (LAM) and More Activated Monomer (MAM). mdpi.com

Architectures and Morphologies of Poly(this compound)

The inherent properties of poly(this compound) can be further enhanced by engineering its physical architecture and morphology.

Cross-linked Poly(ionic liquid)s (PILs) Synthesis

Cross-linking transforms soluble linear PILs into insoluble, three-dimensional polymer networks. These networks possess enhanced mechanical stability and durability compared to their linear counterparts. researchgate.net The synthesis typically involves the free radical copolymerization of the ionic liquid monomer, such as this compound, with a small amount of a di-vinyl cross-linking agent. researchgate.net

A common cross-linker is polyethylene (B3416737) glycol dimethacrylate (PEGDMA). researchgate.net During polymerization, the cross-linker becomes incorporated into multiple growing polymer chains, creating covalent bonds that link them together. The resulting cross-linked material is a gel that can swell in compatible solvents but will not dissolve. The degree of cross-linking, controlled by the molar ratio of the cross-linker, significantly influences the material's properties, including its rigidity, thermal stability, and ionic conductivity. researchgate.net Such cross-linked PILs are extensively researched for applications as solid-state or gel polymer electrolytes in electrochemical devices like dye-sensitized solar cells. researchgate.net

Preparation of Porous Poly(ionic liquid)s and Aerogels

Creating porous structures and aerogels from PILs is a strategy to develop lightweight materials with exceptionally high surface areas and accessible active sites. Aerogels are highly porous, low-density solids where the liquid component of a gel has been replaced with gas, preventing the collapse of the solid network. mdpi.com

One effective method to create PIL-based aerogels, termed AEROPILs, involves integrating the PIL into a biopolymer matrix, such as chitosan (B1678972). mdpi.com The process includes:

Dissolving chitosan and the PIL in a suitable solvent to form a homogeneous solution.

Inducing gelation, often with a cross-linking agent like glutaraldehyde. mdpi.com

Performing a solvent exchange to replace the initial solvent with a fluid compatible with supercritical drying, such as liquid carbon dioxide. mdpi.comresearchgate.net

Using supercritical CO2 drying to remove the solvent without causing the porous structure to collapse from capillary forces. mdpi.commdpi.comresearchgate.net

This method yields materials with high porosity (over 94%) and large specific surface areas (up to 744 m²/g). mdpi.com The resulting AEROPILs combine the properties of the ionic liquid with a robust, porous scaffold, making them promising for applications like CO2 capture. mdpi.com

Functionalization of Poly(ionic liquid)s with Nanoparticles and Supports

The performance of PILs can be significantly augmented by creating composite materials through functionalization with nanoparticles or grafting onto solid supports. This approach combines the unique properties of the PIL with the functionalities of the added component.

Supported PILs : PILs can be immobilized on solid supports to improve their processability and prevent leaching, which is crucial for applications in catalysis and separation. researchgate.net This creates a heterogeneous system where the active ionic liquid moieties are readily accessible but physically constrained.

Analytical Characterization of Poly(ionic liquid) Structures and Performance

A thorough characterization of the molecular structure and physical properties of poly(this compound) and its derivatives is essential to understand and predict their performance.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique for characterizing the molecular weight and molecular weight distribution of polymers. polylc.comyoutube.com The method separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. polylc.com

The process involves passing a polymer solution through a column packed with porous beads. youtube.comnih.gov Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column more quickly. polylc.comyoutube.com Smaller chains diffuse into the pores, extending their path and leading to a longer retention time. polylc.com By calibrating with polymer standards of known molecular weights, the elution profile can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ), which is the ratio of Mw to Mn (Đ = Mw/Mn). rsc.org

For poly(ionic liquid)s like poly(this compound), GPC/SEC is critical for:

Verifying Polymerization Success : Confirming the formation of a high molecular weight polymer. For example, a poly(vinylimidazolium) salt was shown to have a number average molecular weight of approximately 39.6 kDa with a polydispersity of 1.75. mdpi.com

Assessing Controlled Polymerization : In RAFT polymerization, GPC is used to demonstrate control over the process. A narrow polydispersity (Đ values typically between 1.1 and 1.4) and a linear evolution of Mn with monomer conversion are hallmarks of a successful controlled polymerization. rsc.org

Analyzing Block Copolymers : GPC can confirm the formation of block copolymers by showing a clear shift to higher molecular weight after the polymerization of the second block, while maintaining a low polydispersity. mdpi.comdocumentsdelivered.com

The following table presents example GPC data for various imidazolium-based PILs, illustrating the typical information obtained from this analysis.

Polymer SystemPolymerization TechniqueMn (kDa)Polydispersity (Đ)Source
P[MVIM][NTf₂]RAFT2.5 - 340.01.09 - 1.37 rsc.org
P[EVIM][NTf₂]RAFT2.1 - 450.01.10 - 1.41 rsc.org
Poly(1-butyl-2,3-dimethyl-4-vinylimidazolium triflate)Free Radical~39.61.75 mdpi.com
POEGMA-b-PMMA-AlkRAFT3.11.13 mdpi.com

Advanced Applications of 1 Butyl 3 Vinylimidazolium Chloride and Its Polymeric Derivatives

Catalytic Systems and Reaction Media

The dual role of 1-butyl-3-vinylimidazolium chloride as both a solvent and a catalyst, along with the robust nature of its polymeric form, has been explored in a range of catalytic reactions.

Homogeneous Catalysis with this compound as Solvent/Catalyst

This compound has demonstrated efficacy as a dual-purpose solvent and catalyst in homogeneous catalysis. Its ionic nature can enhance reaction rates and selectivity. For instance, in the acid-catalyzed hydrolysis of 1,4-β-glucans, 1-butyl-3-methylimidazolium chloride ([C4C1im]Cl) has been shown to do more than just dissolve cellulose (B213188); it actively enhances the Hammett acidity of the catalyst, thereby improving the kinetics of cellulose depolymerization. nih.gov This ionic liquid has also been used in the synthesis of other compounds, where its role extends beyond that of a simple solvent. nih.gov

Heterogeneous Catalysis via Poly(this compound) Supports

The polymerization of this compound yields poly(this compound), a poly(ionic liquid) (PIL) that serves as a robust support for heterogeneous catalysts. These PILs combine the advantageous properties of ionic liquids with the processability and stability of polymers. researchgate.net The synthesis of these polymers can be achieved through the polymerization of the vinylimidazolium monomer. rsc.org Poly(ionic liquid)s can be functionalized and used as supports for metal nanoparticles, creating highly active and recyclable catalysts for various organic reactions. mdpi.com For example, a palladium-containing catalyst supported on a PIL derived from a vinylimidazolium bromide showed excellent activity in coupling reactions and could be easily recycled. mdpi.com

Specific Reaction Catalysis (e.g., Knoevenagel Condensation, Dehydrochlorination, Oxidation)

Knoevenagel Condensation: Imidazolium-based ionic liquids, including those similar in structure to this compound, have been successfully employed as catalysts for the Knoevenagel condensation. rsc.orgaston.ac.ukorganic-chemistry.org This carbon-carbon bond-forming reaction is crucial in organic synthesis. rsc.org Studies have shown that these ionic liquids can act as both the solvent and the catalyst, promoting the reaction between aldehydes or ketones and active methylene (B1212753) compounds to produce substituted olefins in good to excellent yields. aston.ac.ukorganic-chemistry.org The catalytic activity is often linked to the ability of the ionic liquid to form hydrogen bonds. aston.ac.uk

Dehydrochlorination: Ionic liquids like 1-butyl-3-methylimidazolium chloride have proven to be highly efficient for the dehydrochlorination of polyvinyl chloride (PVC). rsc.org This process can be carried out without the need for additional organic solvents or catalysts, and the ionic liquid can be recycled multiple times without a significant loss of catalytic efficiency. rsc.org

Oxidation: The electrochemical oxidation of 1-butyl-3-methylimidazolium chloride has been studied as a method for its degradation in aqueous solutions. researchgate.netdoi.org While conventional electrodes showed limited effectiveness, "non-active" electrodes like lead dioxide and boron-doped diamond achieved significant removal of the ionic liquid. researchgate.netdoi.org Additionally, vanadium-coordinated catalysts have been used for the oxidation of quinoline (B57606) in the presence of imidazolium-based ionic liquids, which can also selectively extract the oxidized product. researchgate.net

Catalyst Recyclability and Stability Studies

A key advantage of using ionic liquids and their polymeric counterparts in catalysis is the potential for catalyst recycling and reuse. In the dehydrochlorination of PVC using 1-butyl-3-methylimidazolium chloride, the ionic liquid was successfully recycled at least six times without a noticeable decrease in its catalytic activity. rsc.org Similarly, heterogeneous catalysts supported on poly(ionic liquids) can be easily separated from the reaction mixture and reused in subsequent reaction cycles. mdpi.com For instance, a palladium-based catalyst supported on a polymeric imidazolium (B1220033) salt was recycled multiple times in coupling reactions. mdpi.com The stability of these catalytic systems is a critical factor for their practical application, and studies have demonstrated their robustness under various reaction conditions. researchgate.net

Separation and Adsorption Technologies

The unique properties of poly(this compound) make it an effective material for various separation and adsorption applications, particularly in environmental remediation.

Adsorbent Development for Environmental Remediation (e.g., Iodine, Antimony, Chromium)

Poly(1-butyl-3-vinylimidazolium)-based materials have shown significant promise as adsorbents for the removal of various pollutants from aqueous solutions.

Iodine: A crosslinked poly(1-butyl-3-vinylimidazolium bromide) has been developed as a highly efficient adsorbent for capturing iodine from both aqueous solutions and the vapor phase. rsc.org This material exhibited a saturation capacity of over 200% for iodine uptake, highlighting its potential for iodine immobilization and storage. rsc.org

Antimony: A crosslinked poly(ionic liquid) derived from 1-butyl-3-vinylimidazolium bromide has been synthesized and evaluated for its ability to bind antimony. nih.gov This sorbent demonstrated a strong affinity for anionic species of antimony, with maximum binding occurring at a pH of 3.0. nih.gov The maximum uptake capacities were found to be 4.6 mmol/g for Sb(III) and 3.2 mmol/g for Sb(V). nih.gov The sorption mechanism was determined to be primarily through anion exchange. nih.gov

Chromium: While specific studies on chromium adsorption using poly(this compound) were not found in the provided search results, the underlying principle of anion exchange suggests potential applicability. The imidazolium groups in the polymer can interact with and bind anionic species, a mechanism that could be effective for the removal of chromate (B82759) or dichromate ions from water.

Gas Capture and Separation Applications (e.g., CO2 Adsorption)

Polymeric derivatives of this compound are recognized for their potential in gas capture, particularly for carbon dioxide (CO2). acs.org These polymeric ionic liquids (PILs) often exhibit superior CO2 sorption efficiency compared to their monomeric ionic liquid counterparts. acs.org The incorporation of the imidazolium cation into a polymer framework can enhance CO2 capture capabilities.

In one innovative approach, this compound was used as a monomer to create a crosslinked polymeric framework. tuwien.at This framework served as a support for photocatalytically active ruthenium (Ru) and rhenium (Re) complexes, which act as a photosensitizer and a CO2 reduction catalyst, respectively. tuwien.atresearchgate.net The imidazolium units within the polymer matrix play a co-catalytic role by interacting with and activating CO2 molecules. researchgate.netrsc.org This synergistic system demonstrates high selectivity for the photocatalytic reduction of CO2 to carbon monoxide (CO), a valuable chemical feedstock. researchgate.net The polymeric structure provides a stable, heterogeneous catalytic system, overcoming some of the stability limitations observed in homogeneous systems. tuwien.atresearchgate.net

Membrane Development for Liquid Separations

Membranes based on this compound and its copolymers have been developed for various separation processes, including liquid separations. For instance, these materials have been used to create ultrafiltration membranes with tunable properties. mdpi.com By grafting poly(this compound) brushes onto a regenerated cellulose ultrafiltration membrane, researchers have fabricated electric-field-responsive membranes. mdpi.com This modification allows for dynamic control over membrane performance.

In other research, copolymers of this compound with monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) have been synthesized to create hydrogels. uc.pt These hydrogels, which are essentially polyampholytes, exhibit superabsorbent properties and are sensitive to the ionic strength of the surrounding media. uc.pt Such characteristics are valuable in developing membranes for selective separation of components from aqueous solutions.

Mechanism of Adsorption and Selectivity Enhancement

The mechanism of CO2 adsorption and the enhancement of selectivity in systems containing this compound are rooted in the specific interactions between the imidazolium cation and CO2. The imidazolium ring can form a complex with CO2, which is a key step in the activation and subsequent conversion of the gas. rsc.org This interaction is often a combination of physical adsorption and weak chemical interactions. rsc.org

In photocatalytic systems, the imidazolium moiety not only adsorbs CO2 but also facilitates its reduction. researchgate.netrsc.org The selectivity towards CO formation is enhanced by the polymeric framework, which immobilizes the catalytic and photosensitizing components, leading to a more controlled reaction environment. researchgate.net Furthermore, supported ionic liquid-like phases (SILLPs) created from this compound on a polymer matrix have been shown to be highly active and selective catalysts for the addition of CO2 to epoxides, producing cyclic carbonates with high selectivity. acs.org The nature of the polymeric support and the imidazolium substitution can be tuned to optimize the catalyst's efficiency. acs.org

Electrochemical Systems and Energy Devices

The favorable electrochemical properties of this compound and its polymers make them suitable for a range of applications in energy devices. uc.ptnih.gov These materials combine the inherent ionic conductivity of ionic liquids with the mechanical stability of polymers, offering advantages for the development of safer and more efficient electrochemical systems. acs.org

Electrolyte Formulation in Electrochemical Cells

Ionic liquids are considered promising alternatives to conventional organic solvents in electrochemical cells like lithium-ion batteries and fuel cells due to their low vapor pressure and non-flammability, which enhance safety and allow for a wider operating temperature range. acs.org this compound and its derivatives can be formulated into electrolytes for various electrochemical applications. acs.org Their polymeric nature helps to mitigate the issue of leakage that can occur with liquid electrolytes. uc.pt

In the context of dye-sensitized solar cells (DSSCs), electrolytes based on imidazolium ionic liquids are of particular interest. researchgate.net The properties of these electrolytes, such as viscosity and conductivity, can be tuned by modifying the structure of the ionic liquid. nih.gov

Integration into Solid-State Electrolytes and Ionogels

A significant area of application for poly(this compound) is in the fabrication of solid-state electrolytes and ionogels. nih.govacs.org These materials are created by incorporating the ionic liquid into a polymer matrix, resulting in a solid or quasi-solid electrolyte with good ionic conductivity and mechanical stability. acs.org

For instance, semi-interpenetrating polymer networks (s-IPNs) have been prepared by combining chitosan (B1678972) with copolymers of this compound and 2-hydroxyethyl methacrylate (HEMA). uc.ptnih.gov These s-IPNs exhibit high mechanical stability. acs.orgresearchgate.net Ionogels have also been developed by polymerizing this compound in the presence of other polymers, leading to flexible, self-standing films with high ionic conductivity. acs.org These solid-state electrolytes are promising for applications in flexible electronic devices and safer batteries. acs.org

Application in Supercapacitors and Dye-Sensitized Solar Cells

Poly(this compound) and its copolymers have been explored for their use in supercapacitors and dye-sensitized solar cells (DSSCs). acs.org In DSSCs, these materials can be part of the electrolyte system, facilitating ion transport. researchgate.net For example, cobalt-doped TiO2 synthesized from a metal-organic framework precursor has been used in DSSCs, where the electrolyte plays a crucial role in cell performance. researchgate.net

Ionogels based on polymeric ionic liquids are also considered for use as electrolytes in DSSCs, offering a way to create quasi-solid-state devices with reduced risk of electrolyte leakage. researchgate.net The tunable properties of these materials allow for the optimization of electrolyte performance in both supercapacitors and DSSCs.

Electrochemical Stability and Ionic Transport Mechanisms in Derived Materials

The electrochemical stability and ion transport dynamics of materials derived from this compound are critical determinants of their performance in electrochemical devices. Poly(ionic liquid)s (PILs) based on this monomer exhibit distinct characteristics that are actively being researched to optimize their functionality.

The electrochemical stability of these materials is defined by their electrochemical window, the range of voltages over which the electrolyte remains stable without undergoing oxidation or reduction. For a series of 1-vinyl-3-alkylimidazole bromide ionic liquids, the electrochemical window has been observed to range from 1.6 V to 2.5 V. researchgate.net Research indicates that the electrochemical stability tends to decrease as the alkyl side chain on the imidazolium cation is extended. researchgate.net A potential challenge for long-term stability in certain applications, such as batteries, is the presence of an acidic hydrogen at the C2 position of the imidazolium ring. This proton can potentially react with electrons at the cathode, which may lead to hydrogen gas evolution and cause irreversibility in charging-discharging cycles. mdpi.com To mitigate this, derivatives with a methyl group at the 2-position have been synthesized. mdpi.com

The mechanism of ionic transport in these polymeric systems is fundamentally different from that in simple ionic liquids. Atomistic molecular dynamics simulations and experimental studies have revealed that ion transport is not solely dependent on the segmental motion of the polymer chains. nih.govkaust.edu.sa Instead, a significant portion of ion movement occurs via a hopping mechanism. nih.gov In blends of poly(1-butyl-3-vinylimidazolium) salts and their corresponding ionic liquids, over 90% of these hopping events involve anions moving along the polymer backbone through the formation and subsequent breaking of ion pairs. nih.govkaust.edu.sa This process can involve intramolecular hopping along a single polymer chain or intermolecular hopping between different chains. nih.gov This hopping mechanism allows for a degree of decoupling of ion transport from the polymer's segmental relaxation, which is a key area of research for developing highly conductive solid-state electrolytes. mdpi.com The resulting ionic conductivities can be significant, with blends of related poly(ionic liquid)s and ionic liquids achieving values in the range of 10⁻⁵ to 10⁻² S cm⁻¹ at room temperature. nih.gov

Electrochemical and Thermal Properties of Imidazolium-Based Poly(ionic liquid)s

Polymer SystemPropertyValueReference
1-Vinyl-3-alkylimidazole Bromide ILsElectrochemical Window1.6 V - 2.5 V researchgate.net
Poly(3-butyl-1-vinylimidazolium bromide)Glass Transition Temperature (Tg)192 °C mdpi.com
Poly(3-butyl-1-vinylimidazolium tetrafluoroborate)Glass Transition Temperature (Tg)148 °C mdpi.com
Poly(3-butyl-1-vinylimidazolium bis(trifluoromethanesulfonyl)imide)Glass Transition Temperature (Tg)48 °C mdpi.com
PIL/IL BlendsRoom Temperature Ionic Conductivity10⁻⁵ - 10⁻² S cm⁻¹ nih.gov

Emerging Applications in Material Science and Engineering

The unique combination of properties offered by this compound and its polymers, such as high ionic conductivity, thermal stability, and structural versatility, has led to their exploration in several cutting-edge areas of material science.

Poly(ionic liquid)s as Carbon Precursors

Poly(ionic liquid)s, including those derived from this compound, have been identified as promising precursors for the synthesis of nitrogen-doped carbon materials. researchgate.net The process typically involves the pyrolysis of the PIL under an inert atmosphere. The inherent chemical structure of the imidazolium ring, which contains nitrogen atoms, provides a key advantage. During carbonization, the polymer backbone transforms into a carbonaceous structure while retaining a significant portion of the nitrogen atoms within the final material.

The resulting nitrogen-doped carbons possess unique electronic and surface properties that make them highly valuable for a range of applications. These include catalysis, where the nitrogen sites can act as active centers, and energy storage devices like supercapacitors and batteries, where nitrogen doping can enhance conductivity and wettability by electrolytes. The versatility of PILs allows for the tuning of the final carbon structure by modifying the precursor's chemical makeup. researchgate.net

Composites with Nanomaterials (e.g., Carbon Nanotubes, Metal-Organic Frameworks)

The integration of poly(this compound) and similar PILs with advanced nanomaterials creates composites with synergistic or enhanced properties.

Metal-Organic Frameworks (MOFs): Composites formed by incorporating imidazolium-based ionic liquids into the porous structure of MOFs are being explored for applications like gas separation and storage. nih.gov For instance, studies on composites of 1-n-butyl-3-methylimidazolium salts within a zinc-based MOF demonstrated a significant enhancement in CO₂ adsorption capabilities compared to the pristine MOF. nih.gov The ionic liquid resides within the MOF's pores, modifying the surface chemistry and adsorption energetics of the framework without compromising its structural stability. nih.gov This approach allows for the development of advanced materials where the high surface area and tunable porosity of the MOF are combined with the unique chemical environment of the ionic liquid.

Carbon Nanotubes (CNTs): The incorporation of CNTs into polymer matrices is a well-established method to improve mechanical, thermal, and electrical properties. mdpi.comnih.gov A significant challenge in creating these composites is achieving a uniform dispersion of CNTs, which tend to aggregate due to strong van der Waals forces. researchgate.net Ionic liquids, including those with imidazolium cations, can act as excellent dispersing agents for CNTs. researchgate.net In composites made with poly(this compound), the PIL matrix not only benefits from the reinforcing effects of the CNTs but can also facilitate their dispersion. The resulting composites can exhibit enhanced strength, thermal stability, and electrical conductivity, making them suitable for applications ranging from structural components to antistatic materials. mdpi.comnih.gov

Properties of PIL-Nanomaterial Composites

NanomaterialPolymer/Ionic Liquid SystemResulting EnhancementReference
Metal-Organic Framework (MOF)1-n-butyl-3-methylimidazolium saltsGreatly enhanced CO₂ adsorption properties nih.gov
Carbon Nanotubes (CNTs)Poly(vinyl chloride) (PVC)Improved strength, thermal stability, and electrical properties mdpi.com
Multiwalled Carbon Nanotubes (MWCNTs)Cellulose with AmimCl as dispersantEnhanced mechanical and thermal properties researchgate.net

Development of Functional Coatings and Films

The polymerization of this compound and related vinylimidazolium monomers enables the fabrication of functional films and membranes. nih.gov These PIL-based materials can be processed into free-standing, flexible films, offering advantages in durability and handling compared to their liquid IL counterparts. researchgate.net

A key feature of these films is the ability to tune their properties by altering the chemical structure of the monomer. For example, the length of the alkyl side chain on the vinylimidazolium cation has a significant influence on the water permeance and mechanical properties of the resulting membrane. nih.gov Research has shown that membranes made from butyl-substituted vinylimidazolium PILs can exhibit high flux rates. nih.gov Furthermore, co-polymerizing different ionic liquid monomers can be used to optimize membrane characteristics, enhancing mechanical stability and processability. nih.gov

These charged polymeric films have shown potential in separation applications, acting as permselective membranes. For instance, they have been used in nanofiltration to retain charged molecules, such as calcium gluconate, while allowing similar-sized neutral compounds like glucose to pass through, demonstrating their potential for specialized chemical separations. nih.gov

Theoretical and Computational Investigations of 1 Butyl 3 Vinylimidazolium Chloride Systems

Quantum Chemical Calculations (DFT) for Electronic Structure Analysis

Quantum chemical calculations, especially those using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of the 1-butyl-3-vinylimidazolium cation and its interaction with the chloride anion. DFT is used to calculate properties like molecular orbital energies, charge distribution, and the nature of chemical bonds.

Studies on the closely related 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) have utilized DFT to analyze the electron density and characterize the intermolecular bonds. nih.gov Methodologies such as Atoms in Molecules (AIM), Natural Bond Orbital (NBO), and Localized Orbital Locator (LOL) are employed to quantify the nature of the interactions. nih.gov The NBO analysis, for instance, can reveal the charge transfer between the cation and anion, highlighting the degree of covalency in the ion pair interaction. nih.gov For [Bmim]Cl, these analyses show that the interaction between the imidazolium (B1220033) cation and the chloride anion has both ionic and shared-interaction characteristics, depending on the conformer. nih.gov

The electronic properties of key interest in the 1-butyl-3-vinylimidazolium cation are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and stability. The vinyl group in [Bvim]Cl, being a conjugated system, is expected to influence the electronic structure significantly compared to the methyl group in [Bmim]Cl, likely affecting the HOMO-LUMO gap and the molecule's susceptibility to polymerization. Time-Dependent DFT (TD-DFT) calculations can be used to predict the UV-Visible absorption spectra, which helps in understanding the electronic transitions. researchgate.net

Table 1: Computational Methods for Electronic Structure Analysis

Computational Method Information Obtained Reference
Density Functional Theory (DFT) Optimized geometries, molecular orbital energies (HOMO/LUMO), charge distribution. nih.govhelsinki.fi
Atoms in Molecules (AIM) Characterization of bond critical points and the nature of interionic interactions. nih.gov
Natural Bond Orbital (NBO) Analysis of charge transfer and orbital interactions between cation and anion. nih.gov

Simulation of Adsorption and Transport Phenomena

Computational simulations are vital for understanding and predicting how 1-butyl-3-vinylimidazolium chloride and its polymeric derivatives interact with surfaces and how ions move within the bulk material.

Adsorption: The adsorption of imidazolium-based ILs onto various materials is relevant for applications in separation processes and as surface modifiers. While specific simulations for [Bvim]Cl are not widely reported, studies on [Bmim]Cl adsorption onto functional carbonaceous materials have been conducted. nih.govresearchgate.net These studies combine experimental work with modeling to understand the adsorption mechanism. Thermodynamic and kinetic models, such as the Freundlich adsorption isotherm and pseudo-second-order kinetics, are used to describe the adsorption process, revealing it to be spontaneous and exothermic. nih.govresearchgate.net Molecular simulations could further elucidate the specific interactions at the adsorbent surface, showing how the imidazolium cation and chloride anion orient themselves and bind to functional groups. Furthermore, theoretical studies have been performed on the adsorption of gases like CO2 onto poly(1-butyl-3-vinylimidazolium)-based materials, highlighting the potential of these polymers in gas capture applications. researchgate.net

Transport Phenomena: The transport of charge in ILs and poly(ionic liquids) (PILs) is critical for their use in electrochemical devices like batteries and supercapacitors. helsinki.fimdpi.com Molecular simulations have been employed to study ion transport in blends of ILs and their corresponding polymers. mdpi.com For systems containing poly(1-butyl-3-vinylimidazolium) cations, simulations suggest that charge transport is governed by the hopping of ions, both between different polymer chains (intermolecular) and along the same chain (intramolecular). mdpi.com These simulations have also revealed that anions often interact more strongly with the polymer cations than with the free IL cations present in the blend. mdpi.com MD simulations can calculate key transport properties like self-diffusion coefficients and ionic conductivity, often showing that these properties are improved when partial charge scaling is applied in the force field to better mimic the real system's dynamics. nih.gov

Computational Prediction of Reactivity and Polymerization Behavior

Computational methods can predict the reactivity of the 1-butyl-3-vinylimidazolium cation, particularly concerning its polymerization and chemical stability. The presence of the vinyl group at the N-3 position makes this cation a monomer for the synthesis of poly(ionic liquid)s. researchgate.net

The reactivity of the vinyl group towards radical or other forms of polymerization can be assessed using quantum chemical calculations. DFT can be used to calculate reaction energy barriers for initiation and propagation steps, providing insight into the polymerization mechanism. The calculated distribution of spin density in a radical-initiated monomer can indicate the preferred site of attack.

Furthermore, the stability of the imidazolium ring itself is a subject of computational study. Imidazolium cations can deprotonate at the C2 position to form an N-heterocyclic carbene (NHC). mdpi.com NHCs are highly reactive nucleophilic species that can participate in various subsequent reactions, including degradation pathways. mdpi.com DFT calculations can determine the acidity of the C2-proton and the stability of the resulting carbene, thereby predicting the likelihood of this reaction pathway under different conditions. This is particularly relevant for the thermal stability of the IL, as NHC formation can be a key step in thermal degradation. mdpi.com

Table 2: Computationally Predicted Properties of Imidazolium-Based Ionic Liquids

Property Computational Approach Key Findings References
Viscosity Molecular Dynamics with scaled charges Standard force fields overestimate viscosity; charge scaling improves accuracy. nih.govresearchgate.net
Ionic Conductivity Molecular Dynamics Correlated with ion diffusion; sensitive to the force field parameters used. nih.govmdpi.com
Adsorption Behavior Thermodynamic and Kinetic Models Adsorption is often spontaneous and can be described by models like Freundlich or Langmuir isotherms. nih.govresearchgate.net
Thermal Stability DFT Calculations Degradation can be initiated by the formation of N-heterocyclic carbenes (NHCs); anion basicity plays a key role. mdpi.com

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The ionic liquid 1-Butyl-3-vinylimidazolium chloride ([BVIM]Cl) and its corresponding polymer, poly(this compound) (P[BVIM]Cl), have garnered significant academic interest due to their unique properties that bridge the gap between ionic liquids and traditional polymers. A primary academic contribution has been the successful synthesis and polymerization of the [BVIM]Cl monomer. The synthesis is typically achieved through the quaternization of 1-vinylimidazole (B27976) with 1-chlorobutane (B31608). rsc.org Subsequent polymerization, often initiated by radical initiators like azobisisobutyronitrile (AIBN), yields the homopolymer P[BVIM]Cl. rsc.org This has laid the groundwork for a new class of polymeric ionic liquids (PILs).

A major area of academic achievement lies in the development of PILs, which combine the desirable properties of ionic liquids—such as high ionic conductivity and thermal stability—with the processability and mechanical stability of polymers. researchgate.net Research has demonstrated that these PILs possess enhanced mechanical stability and durability compared to their monomeric ionic liquid counterparts. researchgate.net

Furthermore, research into the functional applications of polymers derived from related vinylimidazolium salts has highlighted their significant potential. For instance, a crosslinked polymer based on the bromide analogue, 1-butyl-3-vinylimidazolium bromide, has been shown to be a highly efficient receptor for capturing iodine from both aqueous solutions and the vapor phase. rsc.org This points to the potential of the chloride version in environmental remediation applications. Additionally, studies on similar imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), have revealed their role as more than just solvents; they can actively participate in and enhance the kinetics of chemical reactions, such as the acid-catalyzed hydrolysis of cellulose (B213188). nih.gov This catalytic enhancement is a crucial finding for biomass conversion processes. The application of [BMIM]Cl has also been explored in the extractive desulfurization of liquid fuels, showcasing its potential as a green material for cleaner energy. nih.gov

Identification of Research Gaps and Challenges

Despite the progress, several research gaps and challenges remain in the study of this compound and its polymer. A significant challenge lies in optimizing the synthesis of the [BVIM]Cl monomer to achieve higher yields and purity, particularly for large-scale production. Current reported yields are moderate, and efficient purification methods are crucial for obtaining high-quality monomers for polymerization. rsc.org

A notable research gap exists in the comprehensive characterization and application of P[BVIM]Cl itself. While studies on analogous poly(ionic liquid)s are prevalent, dedicated research on the specific properties and applications of the chloride-based polymer is less common. For example, while the bromide analogue has been extensively studied for iodine capture, a detailed investigation into the capabilities of P[BVIM]Cl for capturing iodine or other pollutants is needed to draw direct comparisons and understand the effect of the counter-anion. rsc.org

The long-term environmental impact and biodegradability of [BVIM]Cl and P[BVIM]Cl represent a critical area for future investigation. Although ionic liquids are often termed "green solvents," their potential toxicity and persistence in ecosystems require thorough evaluation. researchgate.netrsc.org Understanding the life cycle of these materials is essential for their sustainable development and application.

Prospective Avenues for Advanced Materials Design and Application Development

The future for this compound is promising, with numerous prospective avenues for the design of advanced materials and the development of innovative applications. A key area of future research will be the development of advanced composite materials. Incorporating P[BVIM]Cl into other polymer matrices or combining it with inorganic fillers can lead to the creation of polymer electrolytes with enhanced mechanical strength, high ionic conductivity, and a wide electrochemical stability window for applications in batteries and fuel cells. researchgate.netresearchgate.net

The functional versatility of the imidazolium (B1220033) ring and the polymerizable vinyl group opens up possibilities for creating task-specific PILs. Through copolymerization of [BVIM]Cl with other functional monomers, materials with tailored properties can be designed for specific applications such as CO2 capture, where the ionic liquid moieties can selectively interact with carbon dioxide. The development of such functional polymers could lead to more efficient and cost-effective carbon capture technologies. researchgate.net

Building on the demonstrated success of related PILs in environmental remediation, a significant future direction is the design of advanced sorbent materials based on P[BVIM]Cl. rsc.org This could involve creating crosslinked networks or porous structures to maximize the surface area and active sites for the removal of various pollutants from water and air.

The fabrication of PIL-based membranes for gas separation is another promising avenue. researchgate.net By controlling the polymer architecture and morphology, membranes with high permeability and selectivity for specific gases can be developed. This has potential applications in industrial gas separation processes, such as natural gas purification and hydrogen recovery.

Finally, the principles of dynamic chemistry can be applied to create novel materials such as self-healing and reprocessable P[BVIM]Cl-based polymers. researchgate.net By incorporating dynamic covalent bonds into the polymer network, materials that can be repaired and recycled can be developed, contributing to a more sustainable and circular economy for polymeric materials.

Q & A

Q. Methodological Answer :

  • Polymer Synthesis : Radical polymerization of the monomer with crosslinkers (e.g., divinylbenzene) yields polyelectrolytes. Characterize chain length via GPC and ionic interactions via FTIR .
  • Phase Behavior : Screen ABS formation by adding kosmotropic salts (e.g., K3_3PO4_4) and monitor phase separation kinetics. Use dynamic light scattering (DLS) to study coacervate phase diffusion properties .
  • Biomolecule Partitioning : Test partitioning efficiency of model compounds (e.g., L-tryptophan) using UV-Vis spectroscopy. Optimize pH and salt concentration to enhance affinity .

Advanced: What experimental strategies improve iodine adsorption using crosslinked this compound polymers?

Q. Methodological Answer :

  • Crosslinking Design : Use AIBN-initiated copolymerization with crosslinkers (e.g., ethylene glycol dimethacrylate). Adjust crosslinker ratio (5–20 mol%) to balance porosity and iodine uptake .
  • Adsorption Testing : Expose polymers to iodine vapor or aqueous I2_2/KI solutions. Quantify adsorption via gravimetry or UV-Vis (λ = 290 nm for I3_3^-) .
  • Reusability : Regenerate polymers via ethanol washing and track capacity loss over cycles using TGA-MS to assess iodine retention .

Advanced: How does this compound enhance catalytic reactions in multiphase systems?

Q. Methodological Answer :

  • Biphasic Catalysis : Immobilize transition metal catalysts (e.g., Pd complexes) in the ionic liquid phase. Monitor reaction rates via GC-MS and catalyst leaching via ICP-OES .
  • Solvent Tunability : Modify anion (e.g., Cl^- vs. NTf2_2^-) to adjust polarity and phase separation behavior. Compare conductivity (e.g., 1.41 mS/cm for NTf2_2^- analogs) .
  • Recycling : Separate ionic liquid via decantation or distillation. Analyze catalyst stability via TEM and XRD after multiple cycles .

Advanced: What computational methods predict diffusion behavior of this compound in polymerized systems?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model polyelectrolyte conformations and counterion (Cl^-) binding using force fields like OPLS-AA. Validate simulations against PGSTE-NMR diffusion coefficients .
  • Free Energy Calculations : Estimate Gibbs free energy of coacervate phase formation using umbrella sampling or metadynamics .
  • Machine Learning : Train models on experimental viscosity and conductivity data (e.g., 77 cP for NTf2_2^- analogs) to predict phase behavior under varying salt concentrations .

Basic: How should researchers assess the stability of this compound under experimental conditions?

Q. Methodological Answer :

  • Thermal Stability : Conduct isothermal TGA at 150–200°C to detect decomposition onset. Compare with methyl analogs (e.g., 1-butyl-3-methylimidazolium chloride decomposes at ~250°C) .
  • Hydrolytic Stability : Expose to humid environments (RH > 60%) and monitor chloride release via ion chromatography .
  • Oxidative Resistance : Test under O2_2/H2_2O2_2 conditions using FTIR to detect vinyl group oxidation .

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